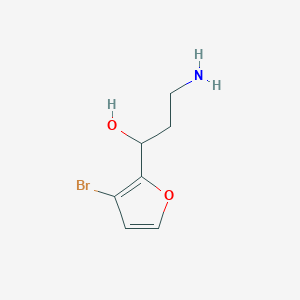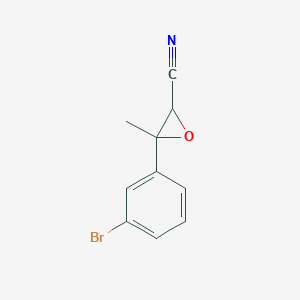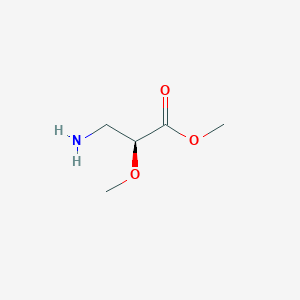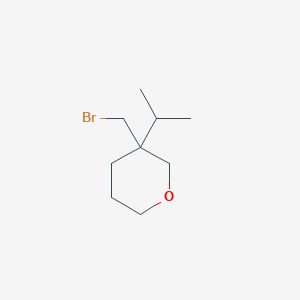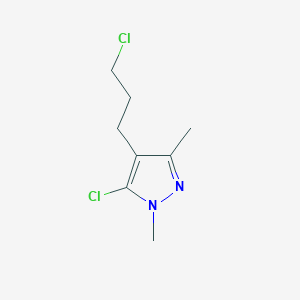
N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro and iodo substituents: These can be introduced via halogenation reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Ethylation and amination: The ethyl group can be introduced through alkylation reactions, while the diamine functionality can be achieved through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
Chemical Reactions Analysis
N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions.
Scientific Research Applications
N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Industry: This compound is used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound’s fluorescent properties enable it to interact with cellular components and be used as a probe in imaging studies .
Comparison with Similar Compounds
N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine can be compared with other quinoline derivatives, such as:
7-Fluoroquinoline: Lacks the ethyl and iodo substituents, resulting in different chemical reactivity and applications.
8-Iodoquinoline: Lacks the ethyl and fluoro substituents, leading to variations in its biological activity and use in research.
N4-Ethylquinoline-3,4-diamine:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H11FIN3 |
|---|---|
Molecular Weight |
331.13 g/mol |
IUPAC Name |
4-N-ethyl-7-fluoro-8-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C11H11FIN3/c1-2-15-10-6-3-4-7(12)9(13)11(6)16-5-8(10)14/h3-5H,2,14H2,1H3,(H,15,16) |
InChI Key |
OBLPGFVRCGLCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=CC(=C(C2=NC=C1N)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



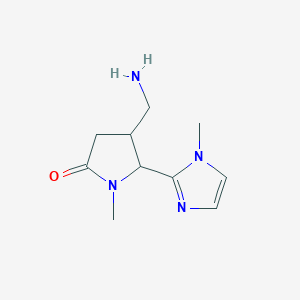
![2-Methoxy-3-[(2-methylpropoxy)methyl]aniline](/img/structure/B13209545.png)
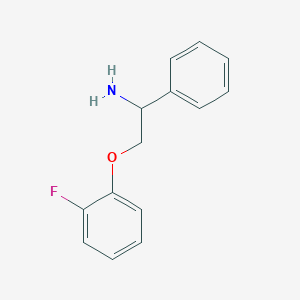
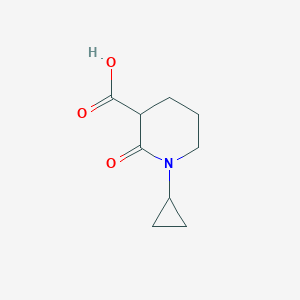
![5-[Methyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13209562.png)
